N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide
Description
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic small molecule characterized by a unique hybrid scaffold combining indole, thiophene, and thiazole moieties. The molecule features:
- A 6-fluoro-substituted indole ring linked via an ethyl group to an acetamide backbone.
- A thiazole ring substituted with a thiophen-2-yl group at position 2.
Properties
Molecular Formula |
C19H16FN3OS2 |
|---|---|
Molecular Weight |
385.5 g/mol |
IUPAC Name |
N-[2-(6-fluoroindol-1-yl)ethyl]-2-(2-thiophen-2-yl-1,3-thiazol-4-yl)acetamide |
InChI |
InChI=1S/C19H16FN3OS2/c20-14-4-3-13-5-7-23(16(13)10-14)8-6-21-18(24)11-15-12-26-19(22-15)17-2-1-9-25-17/h1-5,7,9-10,12H,6,8,11H2,(H,21,24) |
InChI Key |
XOSYRIXTIPCIAR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=CS2)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide typically involves multi-step organic reactions
Indole Synthesis: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Thiazole Synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.
Thiophene Synthesis: The thiophene ring can be synthesized using the Gewald reaction, which involves the reaction of α-cyanoesters with elemental sulfur and ketones.
Final Coupling: The final step involves coupling the synthesized indole, thiazole, and thiophene derivatives under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indole, thiazole, and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may yield amines or alcohols .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds similar to N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide exhibit promising anticancer properties. For instance, derivatives containing indole and thiazole have been investigated for their ability to inhibit cancer cell proliferation.
Case Study:
A study on thiazole derivatives demonstrated that certain compounds showed significant activity against various cancer cell lines, including breast cancer (MCF7) and lung cancer (A549). The mechanism of action was linked to the inhibition of specific signaling pathways involved in cell growth and survival .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity against Gram-positive and Gram-negative bacteria as well as fungi. The thiazole and thiophene rings are known to contribute to antimicrobial effects.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| Compound C | C. albicans | 8 µg/mL |
This table summarizes the findings from various studies evaluating the antimicrobial efficacy of compounds structurally related to this compound .
Anti-inflammatory Effects
In silico studies have suggested that this compound may act as an inhibitor of inflammatory pathways, specifically targeting enzymes like lipoxygenase (5-LOX). The anti-inflammatory potential is significant for treating conditions such as arthritis and other inflammatory diseases.
Molecular Docking Insights:
Molecular docking simulations indicate strong binding affinity to 5-LOX, suggesting that structural modifications could enhance its anti-inflammatory properties .
Synthetic Approaches
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. Key methods include:
- Formation of the Indole Moiety: Utilizing standard indole synthesis techniques.
- Thiazole Ring Formation: Employing cyclization reactions involving thioketones.
- Final Coupling Reaction: Combining the indole derivative with the thiazole component through acetamide formation.
Mechanism of Action
The mechanism of action of N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several analogs, which are compared below based on molecular features, synthetic routes, and available bioactivity data.
Table 1: Structural and Functional Comparison with Analogs
Key Observations:
Structural Diversity: The target compound differentiates itself via the 6-fluoroindole core and thiophen-2-yl-thiazole substitution, whereas analogs like Mirabegron focus on β3-adrenergic receptor targeting via amino-thiazole and hydroxyl-phenethyl groups . Compounds in (e.g., 9a–9e) incorporate benzimidazole-triazole-thiazole systems but lack the indole-thiophene synergy seen in the target molecule .
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a 6-fluoroindole-ethylamine intermediate with a preformed thiophen-2-yl-thiazole-acetic acid (analogous to methods in and for related acetamides) .
- Mirabegron’s synthesis emphasizes regioselective thiazole-amine coupling and stereochemical control for β3 selectivity .
Bioactivity Gaps :
- While Mirabegron is clinically validated, the target compound and its closest analogs (e.g., ) lack reported pharmacological data, highlighting a need for functional studies.
Biological Activity
N-[2-(6-fluoro-1H-indol-1-yl)ethyl]-2-[2-(thiophen-2-yl)-1,3-thiazol-4-yl]acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 379.4 g/mol. The compound features an indole moiety, a thiazole ring, and an acetamide functional group, which contribute to its biological activity.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
Recent studies have indicated that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing indole and thiazole rings have been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Case Study:
A derivative of the indole-thiazole scaffold was tested against various cancer cell lines (HeLa, MCF-7, HT-29). It demonstrated potent antiproliferative activity with IC50 values ranging from 0.34 µM to 0.86 µM, indicating strong potential as a chemotherapeutic agent .
Antimicrobial Activity
Thiazole derivatives are recognized for their antimicrobial properties. The compound's thiazole component may enhance its efficacy against bacterial and fungal strains.
Research Findings:
Studies have shown that thiazole derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some thiazole derivatives ranged from 100 to 400 µg/mL for bacteria like E. faecalis and S. aureus, suggesting moderate activity compared to standard antibiotics .
Neuroprotective Effects
Compounds similar to this compound have also been evaluated for neuroprotective effects. Certain indole derivatives act as selective TrkB receptor agonists, which are crucial for neuronal survival and function.
Mechanism of Action:
The neuroprotective mechanism often involves the modulation of neurotrophic factors that promote neuronal health and survival under stress conditions.
Data Summary Table
The following table summarizes key findings related to the biological activities of this compound and related compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
